molecular formula C19H22N4O5S B2513799 N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-59-2

N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2513799
CAS No.: 852135-59-2
M. Wt: 418.47
InChI Key: HZBQIDNTCIHQOB-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Biological Activity

N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS No. 852135-59-2) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C₁₉H₂₂N₄O₅S
Molecular Weight 418.5 g/mol
CAS Number 852135-59-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical cellular processes:

  • Inhibition of Focal Adhesion Kinase (FAK) : Studies indicate that imidazo[2,1-b][1,3]thiazole derivatives can inhibit FAK phosphorylation, which plays a significant role in cancer cell proliferation and migration. This inhibition may enhance the efficacy of chemotherapeutic agents such as gemcitabine by increasing the expression of the gemcitabine transporter human equilibrative nucleoside transporter-1 (hENT-1) .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties by interfering with bacterial cell wall synthesis and disrupting microtubule function in cancer cells, leading to apoptosis .
  • Antioxidant Properties : Preliminary studies suggest that derivatives of imidazo[2,1-b][1,3]thiazole exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor effects across various cancer cell lines. For instance:

  • IC50 Values : Compounds within the imidazo[2,1-b][1,3]thiazole class have shown IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines .
  • Mechanisms : The antitumor activity is associated with the inhibition of phospho-FAK and modulation of pathways related to cell migration and proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in specific cancer types:

  • In one study involving pancreatic cancer cells, the compound enhanced the cytotoxic effects of gemcitabine when used in combination therapy .
  • Another investigation into its effects on peritoneal mesothelioma indicated promising results in reducing tumor growth and metastasis .

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-4-27-16(28-5-2)10-20-18(24)17-12(3)22-11-15(21-19(22)29-17)13-7-6-8-14(9-13)23(25)26/h6-9,11,16H,4-5,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBQIDNTCIHQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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